An In-Depth Technical Guide to N-Phenyldiethanolamine Diacetate
An In-Depth Technical Guide to N-Phenyldiethanolamine Diacetate
Prepared by a Senior Application Scientist
This guide offers a comprehensive technical overview of N-Phenyldiethanolamine diacetate (CAS No. 19249-34-4), a derivative of the widely utilized chemical intermediate, N-Phenyldiethanolamine. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes available data with established chemical principles to provide practical insights into its synthesis, properties, analysis, and handling.
Introduction and Core Compound Profile
N-Phenyldiethanolamine diacetate, also known by synonyms such as N,N-Diacetoxyethylaniline and (phenylimino)diethane-2,1-diyl diacetate, is the diester derivative of N-Phenyldiethanolamine (PDEA).[1] While PDEA (CAS No. 120-07-0) is a well-documented tertiary amine used extensively as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers, its diacetate counterpart is less characterized in public literature.[2][3]
The addition of two acetyl groups to the hydroxyl termini of the ethanol arms significantly alters the molecule's physicochemical properties. This transformation from a polar, hygroscopic diol to a more non-polar, lipophilic diester is a critical strategic step in multi-step syntheses. Acetylation serves to protect the reactive hydroxyl groups, preventing their interference in subsequent reactions targeting other parts of the molecule. This guide will delve into the practical implications of this structural modification.
Physicochemical Characteristics
The conversion of N-Phenyldiethanolamine to its diacetate derivative results in predictable shifts in its physical and chemical properties. The esterification masks the hydrogen-bonding capability of the hydroxyl groups, leading to decreased water solubility and a lower melting point (if the parent compound is solid), but a higher boiling point due to the increase in molecular weight.
A comparative summary of the key properties for both the parent compound and its diacetate ester is presented below.
| Property | N-Phenyldiethanolamine Diacetate | N-Phenyldiethanolamine (for comparison) |
| CAS Number | 19249-34-4[1] | 120-07-0[4] |
| Molecular Formula | C₁₄H₁₉NO₄[1] | C₁₀H₁₅NO₂[4] |
| Molecular Weight | 265.31 g/mol [1] | 181.23 g/mol [4] |
| Appearance | Not specified; likely an oil or low-melting solid | White to yellowish crystalline mass[2] |
| Boiling Point | 372.3°C at 760 mmHg[1] | ~270°C[2] |
| Density | 1.136 g/cm³[1] | ~1.1 g/cm³[2] |
| Refractive Index | 1.528[1] | 1.546 (estimate)[2] |
| Flash Point | 179°C[1] | 200°C[2] |
| Water Solubility | Low (predicted) | 45 g/L (20 °C)[2] |
Synthesis and Mechanistic Rationale
The synthesis of N-Phenyldiethanolamine diacetate is a straightforward esterification (specifically, an O-acetylation) of the parent diol. The reaction involves the nucleophilic attack of the hydroxyl oxygen atoms on the electrophilic carbonyl carbon of an acetylating agent.
Causality of Reagent Selection
The most common and efficient acetylating agents for this type of transformation are acetic anhydride and acetyl chloride .
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Acetic Anhydride: Generally preferred for its lower cost, safer handling, and the formation of acetic acid as a benign byproduct. The reaction can be catalyzed by a base (like pyridine or triethylamine), which activates the hydroxyl groups and neutralizes the acetic acid byproduct, driving the reaction to completion.
-
Acetyl Chloride: Highly reactive and effective, but it is more corrosive, moisture-sensitive, and produces corrosive hydrogen chloride (HCl) gas as a byproduct. Its use necessitates a stoichiometric amount of a non-nucleophilic base to scavenge the HCl.
For laboratory-scale synthesis, acetic anhydride with a catalytic amount of base provides an optimal balance of reactivity, safety, and yield.
Caption: Diagram 1: Synthetic workflow for N-Phenyldiethanolamine diacetate.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard organic chemistry principles for O-acetylation.
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Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Phenyldiethanolamine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.
-
Addition of Base: Add a catalytic to stoichiometric amount of a base, such as triethylamine (2.2 eq) or pyridine, to the stirred solution.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching and Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acetic acid) and brine.
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-Phenyldiethanolamine diacetate.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a solvent system such as ethyl acetate/hexane.
Analytical Methodologies
Characterization and purity assessment of N-Phenyldiethanolamine diacetate would logically employ standard chromatographic and spectroscopic techniques. While specific validated methods for the diacetate are not prevalent, robust methods can be developed based on protocols for the parent compound and similar small molecules.[5][6]
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
For routine quality control, purity assessment, and quantification, a reverse-phase HPLC method with UV detection is the most logical choice. The diacetate is less polar than its precursor, which will significantly affect its retention time.
Caption: Diagram 2: A logical workflow for HPLC analysis.
Step-by-Step HPLC Protocol
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Standard Preparation: Accurately weigh a reference standard of N-Phenyldiethanolamine diacetate and dissolve it in the mobile phase to prepare a stock solution. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.[5] Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is appropriate for this non-polar analyte.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) would be a good starting point. The higher organic content compared to a method for PDEA reflects the increased hydrophobicity of the diacetate.
-
Detector: The phenyl group provides strong chromophores, making UV detection (e.g., at 254 nm) highly effective.
-
-
Analysis: Inject the standards and sample. The retention time of the diacetate will be significantly longer than that of any unreacted PDEA. Quantify the analyte by comparing its peak area to the calibration curve generated from the standards.
Potential Applications and Fields of Research
While specific industrial applications for N-Phenyldiethanolamine diacetate are not widely documented, its chemical nature suggests several potential uses for research and development:
-
Protected Intermediate: Its primary role is likely as a protected intermediate in the synthesis of more complex molecules where the hydroxyl groups of PDEA would otherwise interfere with downstream reactions.
-
Polymer Chemistry: The diacetate could potentially be explored as a monomer or additive in polymerization processes, imparting different properties to the resulting polymer than the parent diol.
-
Precursor for Active Compounds: It may serve as a precursor in the synthesis of novel pharmaceutical or agrochemical compounds, where the acetyl groups can be easily removed by hydrolysis under basic or acidic conditions to reveal the diol functionality at a later stage.
Safety, Handling, and Hazard Assessment
No dedicated Safety Data Sheet (SDS) for N-Phenyldiethanolamine diacetate is readily available. Therefore, a risk assessment must be based on the known hazards of its precursor and the functional groups present.
-
Structural Alerts: As a derivative of aniline, it should be handled as potentially toxic. The parent compound, N-Phenyldiethanolamine, is classified as causing serious eye damage, may cause an allergic skin reaction, and is suspected of causing damage to the hematopoietic system.[7] It is also harmful to aquatic life.[7]
-
Reagent Hazards: The synthesis involves acetic anhydride, which is corrosive and a lachrymator, and acetyl chloride, which is highly corrosive and reacts violently with water.
-
Limited Direct Data: The only available hazard codes for the diacetate itself are "Xn: Harmful" with risk phrases R22 (Harmful if swallowed) and R41 (Risk of serious damage to eyes).[1]
Recommended Handling Procedures
Given the potential hazards, strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[8] All manipulations should be performed within a certified chemical fume hood.
-
Engineering Controls: Ensure adequate ventilation to minimize exposure to vapors.[9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-Phenyldiethanolamine diacetate (CAS: 19249-34-4) is a valuable derivative that modifies the chemical reactivity and physical properties of its parent compound, N-Phenyldiethanolamine. While direct data on its applications are sparse, its role as a protected intermediate is chemically sound and provides a strategic advantage in complex organic synthesis. This guide provides a robust framework for its synthesis, analysis, and safe handling, empowering researchers to confidently incorporate this compound into their development workflows. Further research into the unique properties and potential applications of the diacetate itself is warranted.
References
-
SIELC Technologies. (n.d.). Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024). N-Phenyldiethanolamine - SAFETY DATA SHEET. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet: n-Phenyldiethanolamine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Phenyldiethanolamine. Retrieved from [Link]
-
MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N-Phenyl diethanolamine. Retrieved from [Link]
-
Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
-
JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. Retrieved from [Link]
- Google Patents. (n.d.). CN103012159B - Preparation method of N, N-diethyl aniline.
Sources
- 1. N-phenyldiethanolamine diacetate | 19249-34-4 [chemnet.com]
- 2. N-Phenyldiethanolamine | 120-07-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. N-苯基二乙醇胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. chemos.de [chemos.de]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
